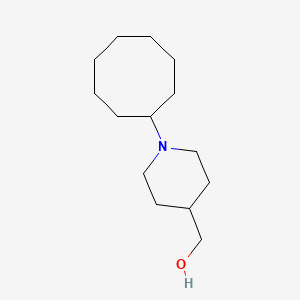

(1-Cyclooctylpiperidin-4-yl)methanol

Description

(1-Cyclooctylpiperidin-4-yl)methanol is a piperidine derivative characterized by a cyclooctyl substituent attached to the nitrogen atom of the piperidine ring and a hydroxymethyl group at the 4-position. Its applications are inferred from structurally related compounds, which are frequently employed in drug discovery and chemical research due to their versatility in modifying pharmacokinetic properties .

Properties

IUPAC Name |

(1-cyclooctylpiperidin-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27NO/c16-12-13-8-10-15(11-9-13)14-6-4-2-1-3-5-7-14/h13-14,16H,1-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQXKLLWJCOESBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CCC1)N2CCC(CC2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Cyclooctylpiperidin-4-yl)methanol typically involves the following steps:

Piperidine Derivative Formation: Piperidine is reacted with cyclooctyl bromide to form cyclooctylpiperidine.

Hydroxymethylation: The cyclooctylpiperidine is then subjected to hydroxymethylation, where a hydroxymethyl group is introduced at the 4-position of the piperidine ring.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions: (1-Cyclooctylpiperidin-4-yl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The compound can be reduced to form a corresponding amine.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophiles like alkyl halides are used in substitution reactions.

Major Products Formed:

Oxidation: Cyclooctylpiperidin-4-one

Reduction: Cyclooctylpiperidin-4-amine

Substitution: Various substituted cyclooctylpiperidines

Scientific Research Applications

(1-Cyclooctylpiperidin-4-yl)methanol has diverse applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

Biology: Studied for its potential biological activity and interactions with biological targets.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (1-Cyclooctylpiperidin-4-yl)methanol exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between (1-Cyclooctylpiperidin-4-yl)methanol and its analogs:

Key Findings:

Steric Effects: The cyclooctyl group in the target compound introduces significant steric bulk, which may reduce reactivity in nucleophilic reactions compared to smaller substituents (e.g., chlorobenzyl or aminophenyl) but improve lipid bilayer penetration .

Electronic Effects : Electron-withdrawing groups (e.g., chlorine in CAS 1241615-19-9 and 1094223-48-9) increase stability but may elevate toxicity, whereas electron-donating groups (e.g., -NH₂ in CAS 471937-86-7) enhance solubility and biocompatibility .

Safety: Chlorinated derivatives exhibit explicit hazards (e.g., respiratory irritation), while the cyclooctyl analog’s safety data remain underexplored, necessitating precautionary handling akin to related piperidine methanols .

Research Implications

- Drug Design: The cyclooctyl group’s lipophilicity makes the compound suitable for central nervous system (CNS) drug candidates, whereas polar analogs (e.g., aminophenyl derivative) may target peripheral tissues .

- Synthetic Challenges : Bulky substituents like cyclooctyl may complicate purification steps, requiring advanced chromatographic techniques .

- Toxicity Profiling : Chlorinated analogs underscore the need for rigorous safety assessments in early-stage research, a consideration likely applicable to the cyclooctyl derivative .

Biological Activity

(1-Cyclooctylpiperidin-4-yl)methanol, a compound identified by its CAS number 2090149-54-3, belongs to a class of piperidine derivatives that have garnered attention for their potential therapeutic applications. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

The biological activity of (1-Cyclooctylpiperidin-4-yl)methanol is primarily attributed to its interaction with various neurotransmitter receptors. Research indicates that this compound acts as a nociceptin/orphanin FQ (NOP) receptor agonist , which plays a significant role in modulating pain perception and emotional responses. Specifically, studies have shown that it exhibits partial agonist activity at both NOP and μ-opioid receptors, suggesting a dual mechanism that could be beneficial in pain management .

Antinociceptive Activity

One of the most notable pharmacological effects of (1-Cyclooctylpiperidin-4-yl)methanol is its antinociceptive properties. In animal models, particularly mice subjected to spinal nerve ligation (SNL) surgery, this compound has been shown to significantly increase tail-flick latency, indicating enhanced pain relief . The antinociceptive effects were found to be blocked by the opioid antagonist naloxone, confirming the involvement of μ-opioid receptor pathways in its mechanism .

Comparative Efficacy

To better understand the efficacy of (1-Cyclooctylpiperidin-4-yl)methanol compared to other analgesics, a comparative study was conducted alongside morphine and other known analgesics. The results indicated that doses of 3 mg/kg and 10 mg/kg of (1-Cyclooctylpiperidin-4-yl)methanol produced antinociceptive effects comparable to those observed with morphine at similar dosages .

Study on Chronic Pain Models

In a controlled study examining chronic pain models, (1-Cyclooctylpiperidin-4-yl)methanol was administered subcutaneously. The findings demonstrated that this compound effectively reduced pain behaviors in subjects with established chronic pain conditions. Notably, the administration led to an increase in pain threshold without significant side effects commonly associated with traditional opioids .

Data Table: Summary of Biological Activity

| Activity | Mechanism | Model | Outcome |

|---|---|---|---|

| Antinociceptive | NOP and μ-opioid receptor agonism | Mice with SNL | Increased tail-flick latency |

| Pain relief | Opioid receptor modulation | Chronic pain model | Significant reduction in pain |

| Comparative efficacy | Comparison with morphine | Analgesic study | Comparable antinociception levels |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.